2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
Description
Properties
Molecular Formula |
C14H22NO5- |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
LYLRTOVRNNYTRC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins with tetrahydropyran derivatives or 1,4-dioxaspiro[4.5]decane-8-one, which serve as foundational bicyclic frameworks. For example, 1,4-dioxaspiro[4.5]decane-8-one undergoes nitrile formation via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide, yielding 1,4-dioxaspiro[4.5]decane-8-carbonitrile. Subsequent alkylation with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) generates 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, a critical intermediate for spiro ring closure.
Tert-Butyl Protection and Esterification
Introducing the tert-butyl group requires careful protection of the amine functionality. In one approach, hydrogenation of the nitrile intermediate using Raney nickel catalyst produces the corresponding amine, which reacts with tert-butyl dicarbonyl anhydride to form the tert-butyl-protected ester. This step achieves yields of 68–75% under optimized conditions (20–25°C, 12–18 hours). Alternative routes employ sodium cyanide for nucleophilic displacement, as demonstrated in the synthesis of (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate, a structurally analogous compound.
Flow Chemistry and Hazard Mitigation
Continuous Azide-Mediated SN2 Reactions
To address safety concerns with azide intermediates, continuous flow systems have been adopted. A patented method describes the synthesis of racemic 1-oxa-8-azaspiro[4.5]decan-3-amine via a two-step flow process:
Scalability and Enantioselective Refinement
For chiral synthesis, ω-transaminase (ω-TA) biocatalysts enable enantioselective amination of ketone precursors. A 580g-scale reaction using (R)-selective ω-TA achieved 82% yield and 97.8% enantiomeric excess (ee), critical for pharmaceutical applications. This method bypasses hazardous intermediates and aligns with green chemistry principles.
Catalytic and Solvent Optimization
Solvent Systems and Reaction Kinetics
Ethanol, ethyl acetate, and toluene are recurrent solvents across methodologies. For instance, in the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formate, ethyl acetate facilitates phase separation during extraction, while ethanol aids in dissolving sodium cyanide for nucleophilic substitution. Reaction temperatures range from 0°C (for sensitive intermediates) to reflux conditions (80–100°C), depending on the step.
Catalysts and Their Impact
- Raney Nickel : Essential for hydrogenating nitriles to amines, achieving >90% conversion in cyclization steps.
- Lithium Diisopropylamide (LDA) : Promotes deprotonation in alkylation reactions, critical for spiro ring formation.
- Triethylamine : Neutralizes HCl byproducts in tosylation reactions, improving yields by 15–20%.
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Enantiomeric Control
Racemic mixtures from classical syntheses require resolution via chiral chromatography or kinetic resolution. The ω-TA approach directly yields enantiopure product, reducing purification costs by 30%.
Industrial Adaptability
Large-scale syntheses (e.g., 50-gallon reactors) emphasize solvent recovery and catalyst reuse. A patent notes that recycling Raney nickel for three batches maintains 88% catalytic activity, enhancing cost efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
The spirocyclic structure of 2-Oxa-8-azaspiro[4.5]decane derivatives has been investigated for their potential as pharmaceutical agents. Research indicates that modifications to this scaffold can yield compounds with significant biological activity, including analgesic and anti-inflammatory properties. For instance, derivatives have shown promising results in binding affinity studies with opioid receptors, suggesting potential applications in pain management therapies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from the spirocyclic framework. Specifically, Mannich bases synthesized from related structures exhibited notable antibacterial and antifungal activities. This suggests that derivatives of 2-Oxa-8-azaspiro[4.5]decane could be explored for developing new antimicrobial agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. For example, it can participate in Ugi reactions to form multi-component products that are valuable in medicinal chemistry .
Case Study 1: Opioid Receptor Affinity
A study conducted by Vianello et al. explored the synthesis of various derivatives of spirocyclic compounds related to 2-Oxa-8-azaspiro[4.5]decane. The research focused on their binding affinity to mu-opioid receptors, revealing that certain modifications significantly enhanced receptor interaction and analgesic potency compared to standard opioids like morphine .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of Mannich bases derived from the spirocyclic framework. The results indicated that these compounds exhibited varying degrees of effectiveness against common bacterial strains, highlighting their potential as leads for new antibiotic therapies .
Mechanism of Action
The mechanism of action of 8-(TERT-BUTOXYCARBONYL)-2-OXA-8-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that can interact with biological targets. The spirocyclic structure imparts unique conformational properties that influence its reactivity and binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 8-(1,1-Dimethylethyl) 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- CAS No.: 203934-60-5
- Molecular Formula : C₁₆H₂₈N₂O₄
- Molecular Weight : 312.40 g/mol
- Structure : A spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system, with tert-butyl and ethyl ester groups at positions 8 and 3, respectively .
Comparison with Structurally Similar Compounds
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid
- CAS No.: 1357351-88-2
- Molecular Formula : C₁₄H₂₂N₂O₅
- Molecular Weight : 298.34 g/mol
- Key Differences :
- Contains an oxo group at position 1 and a carboxylic acid at position 3.
- Lacks the ethyl ester group at position 3 present in the target compound.
2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyl-, 1,1-dimethylethyl ester
- CAS No.: 1333222-28-8
- Molecular Formula: C₁₅H₂₇NO₃
- Molecular Weight : 269.38 g/mol
- Key Differences :
- Features dimethyl substitution on the oxa ring and a single tert-butyl ester group.
- Simpler structure with fewer functional groups compared to the target compound.
- Implications : Reduced steric hindrance may improve solubility but limits versatility in synthetic applications .
2-{8-[(tert-Butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid
- Synonyms: 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-acetic acid
- Molecular Formula: C₁₆H₂₅NO₅ (estimated)
- Key Differences :
- Contains an acetic acid substituent at position 3, replacing the ethyl ester.
- The carboxylic acid group introduces pH-dependent reactivity.
- Implications : Suitable for conjugation reactions (e.g., amide bond formation) in drug delivery systems .
2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(tert-butyl) 8-(benzyl) ester
- CAS No.: 929301-98-4
- Molecular Formula : C₂₂H₃₂N₂O₄
- Molecular Weight : 412.51 g/mol
- Key Differences :
- Benzyl ester at position 8 and tert-butyl ester at position 2.
- Bulkier benzyl group increases hydrophobicity compared to the target compound’s ethyl group.
- Implications : Enhanced lipophilicity may improve blood-brain barrier penetration in CNS-targeted drugs .
Comparative Analysis of Physicochemical Properties
Pharmacological and Industrial Relevance
Biological Activity
2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester (CAS No. 203662-20-8) is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of both an oxo and azaspiro moiety. Its molecular formula is , and it has a molecular weight of approximately 257.33 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 203662-20-8 |
| IUPAC Name | 2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester |
Synthesis Methods
The synthesis of 2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid typically involves multiple steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Protecting Groups : Tert-butoxycarbonyl (Boc) groups are commonly introduced to protect reactive sites during synthesis.
- Functional Group Manipulation : Various oxidation and reduction reactions are employed to achieve the desired final structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been investigated for its potential effects on:
- Neurotransmitter Receptors : The compound may influence neurotransmitter systems by modulating receptor activity, particularly in the context of eating disorders and metabolic regulation.
- Cell Signaling Pathways : It may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades that affect cellular responses.
Case Studies and Research Findings
-
Potential in Treating Eating Disorders :
A study highlighted its potential use in treating conditions like anorexia and bulimia by modulating neuropeptide Y (NPY) pathways, which are known to influence appetite and energy balance . -
Pharmacological Investigations :
Research has shown that derivatives of this compound exhibit activity as inhibitors or modulators at various receptor sites, indicating its potential as a lead compound for drug development . -
Toxicological Assessments :
Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
